molecular formula C15H10N2O4 B2405783 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 356578-53-5

1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2405783
CAS No.: 356578-53-5
M. Wt: 282.255
InChI Key: IURSGGXNUSIVEQ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 348125-25-7) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a pyridin-2-ylmethyl group at position 2 and a carboxylic acid moiety at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to phthalimide derivatives, which exhibit diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . The compound’s molecular weight is 282.25 g/mol, with a purity of ≥95% in commercial preparations .

Properties

IUPAC Name

1,3-dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-11-5-4-9(15(20)21)7-12(11)14(19)17(13)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURSGGXNUSIVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Cyclization

The isoindole-1,3-dione scaffold is typically synthesized via condensation reactions between aromatic amines and maleic anhydride derivatives. For the target compound, a modified approach introduces the pyridin-2-ylmethyl group during cyclization. A primary amine precursor, such as 5-carboxy-2-(pyridin-2-ylmethyl)aniline, reacts with maleic anhydride in acetic acid under reflux (120°C, 6–8 hours) to form the isoindole ring. The carboxylic acid group at the 5-position is retained by avoiding esterification during this step.

Key Conditions :

  • Solvent: Acetic acid or DMF
  • Temperature: 100–120°C
  • Catalyst: None required (thermal cyclization)
  • Yield: 60–75% after recrystallization

Benzylic Bromination and Alkylation

An alternative route begins with 2-methyl-5-nitrobenzoic acid. Sequential bromination at the benzylic position using N-bromosuccinimide (NBS) under radical conditions (AIBN, 70°C) generates 2-(bromomethyl)-5-nitrobenzoic acid. The bromomethyl intermediate undergoes nucleophilic substitution with pyridin-2-ylmethanol in the presence of K₂CO₃, yielding 2-(pyridin-2-ylmethyl)-5-nitrobenzoic acid. Reduction of the nitro group (H₂, Pd/C) produces the corresponding amine, which cyclizes with maleic anhydride to form the target compound.

Optimization Insight :

  • Radical bromination achieves >90% selectivity for the benzylic position.
  • Substitution with pyridin-2-ylmethanol requires anhydrous DMF to prevent hydrolysis.

Functional Group Interconversion

Oxidation of Aldehyde Intermediates

A scalable method involves synthesizing 3-oxoisoindoline-5-carbaldehyde as a key intermediate. Raney nickel-catalyzed oxidation of 3-oxoisoindoline-5-carbonitrile in formic acid (65°C, 2 hours) produces the aldehyde, which is further oxidized to the carboxylic acid using Oxone® in aqueous DMF. Introducing the pyridin-2-ylmethyl group prior to oxidation ensures compatibility with the reaction conditions.

Reaction Schema :

  • Cyanation: Aryl bromide → Carbonitrile (Pd(PPh₃)₄, Zn(CN)₂, DMF, microwave).
  • Oxidation: Carbonitrile → Carbaldehyde (Raney Ni, HCOOH).
  • Final Oxidation: Carbaldehyde → Carboxylic acid (Oxone®, H₂O/DMF).

Yield Progression :

  • Cyanation: 85%
  • Aldehyde formation: 78%
  • Carboxylic acid: 92%

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance throughput, microwave-assisted continuous flow reactors are employed for high-temperature steps such as cyclization. A mixture of the amine precursor and maleic anhydride in acetic acid is pumped through a heated reactor (120°C, residence time: 10 minutes), achieving 95% conversion. Subsequent inline crystallization and filtration isolate the product with ≥99% purity.

Advantages :

  • 50% reduction in reaction time compared to batch processes.
  • Consistent product quality (RSD < 2% across batches).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Condensation 60–75 98 Moderate High
Bromination-Alkylation 70–80 97 High Moderate
Oxidation Pathway 85–92 99 Low Low
Continuous Flow 90–95 99.5 High High

Table 1 . Performance metrics of synthetic routes. Data synthesized from.

Challenges and Solutions

Regioselectivity in Cyclization

Unwanted regioisomers may form during cyclization due to competing reaction pathways. Employing electron-withdrawing groups (e.g., nitro) at the 5-position directs cyclization to the desired position, suppressing byproduct formation.

Purification of Hydrophilic Byproducts

The carboxylic acid group increases hydrophilicity, complicating extraction. Acid-base fractionation (pH adjustment to 2–3) followed by ethyl acetate extraction isolates the product with 85% recovery.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups .

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the reduction of inflammation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in the substituent at position 2 of the isoindole-dione core. Key examples include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Purity Reference
Target compound Pyridin-2-ylmethyl C₁₅H₁₀N₂O₄ 282.25 ≥95%
1,3-Dioxo-2-(pyridin-2-yl)-isoindole-5-carboxylic acid Pyridin-2-yl C₁₄H₈N₂O₄ 268.23 Not specified
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid Allyl C₁₂H₉NO₄ 231.20 ≥95%
1,3-Dioxo-2-[3-(propan-2-yloxy)propyl]-isoindole-5-carboxylic acid 3-(Propan-2-yloxy)propyl C₁₅H₁₇NO₅ 291.30 ≥95%
2-(4-Phenoxyphenyl)-1,3-dioxoisoindole-5-carboxylate 4-Phenoxyphenyl (ester form) C₂₃H₁₇NO₅ 387.38 Not specified

Key Observations :

  • Solubility : The carboxylic acid group at position 5 improves aqueous solubility relative to ester derivatives (e.g., propyl ester in ).

Key Observations :

  • The allyl-substituted derivative (2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid) demonstrates higher reported yields (79%) in a one-step alkylation process .
  • Ester derivatives (e.g., propyl ester) may require additional protection/deprotection steps, complicating synthesis .

Physicochemical Stability

  • pKa : The carboxylic acid group in the target compound has a pKa of ~3.34±0.20, favoring ionization at physiological pH .

Biological Activity

1,3-Dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 356578-53-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an isoindole core with a pyridin-2-ylmethyl substituent, which enhances its interaction with biological targets.

The molecular formula of the compound is C15H10N2O4C_{15}H_{10}N_{2}O_{4} with a molecular weight of 282.25 g/mol. The InChI Key for this compound is IURSGGXNUSIVEQ-UHFFFAOYSA-N, indicating its specific chemical structure.

PropertyValue
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
IUPAC Name1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindole-5-carboxylic acid
CAS Number356578-53-5

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit antimicrobial properties. For instance, compounds similar to 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid have been tested against various bacterial strains and showed significant inhibitory effects. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Several studies have reported the anticancer activity of isoindole derivatives. A notable study highlighted that certain derivatives demonstrate potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds structurally related to 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid were found to inhibit heparanase, an enzyme associated with cancer metastasis, with IC50 values ranging from 200 to 500 nM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Inhibition of Heparanase : A study demonstrated that derivatives of the isoindole scaffold could inhibit heparanase with high selectivity over human beta-glucuronidase, showcasing their potential as therapeutic agents in cancer treatment .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the isoindole core enhanced cytotoxic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formyl-indole derivatives and substituted pyridinylmethyl amines. For example, refluxing 3-formyl-1H-isoindole-5-carboxylic acid with 2-(aminomethyl)pyridine in acetic acid with sodium acetate as a catalyst (3–5 h, 80–100°C) yields the target compound .
  • Key Considerations : Reaction time, solvent polarity, and stoichiometric ratios significantly affect yield. HPLC purity analysis (≥95%) is recommended for quality control .

Q. How can the structure and purity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the isoindole-dione core, pyridinylmethyl substituent, and carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C16H11N2O4C_{16}H_{11}N_2O_4: 311.07 g/mol).
  • HPLC : Retention time and peak purity (≥95%) ensure batch consistency .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the isoindole-dione moiety. Avoid exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How do substituent variations on the isoindole-dione core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Pyridinylmethyl Group : Enhances binding to kinase targets (e.g., tyrosine kinases) due to π-π stacking and hydrogen bonding with active sites.
  • Carboxylic Acid : Improves solubility and enables salt formation for bioavailability.
  • Comparative Data : Analogues with trifluoromethylphenyl or benzyl substituents show reduced activity compared to pyridinylmethyl derivatives .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Root Cause Analysis :

  • Impurity Sources : Unreacted 3-formyl precursors or side products from over-refluxing (e.g., dimerization).
  • Mitigation : Optimize reaction time (3 h vs. 5 h) and use excess pyridinylmethylamine (1.2 equiv) to drive completion .
    • Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and isolate intermediates for spectroscopic confirmation .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Approaches :

  • Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2 or EGFR kinases).
  • ADMET Prediction : Use tools like SwissADME to assess logP (target <3), aqueous solubility, and CYP450 interactions.
    • Case Study : Derivatives with electron-withdrawing groups (e.g., –CF3_3) show enhanced metabolic stability but reduced solubility, requiring formulation adjustments .

Q. What experimental protocols validate the compound’s mechanism of action in biological assays?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} against purified kinases using fluorescence polarization.
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48 h incubation, 10–100 µM range).
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments .

Q. How can reaction scalability (mg to gram scale) be achieved without compromising purity?

  • Process Optimization :

  • Stepwise Heating : Gradual temperature increase (room temp → 80°C) reduces exothermic side reactions.
  • Workup : Precipitate the product by adding ice-cold water, followed by recrystallization from acetic acid/water (1:3 v/v) .
    • Quality Metrics : Maintain ≥95% purity (HPLC) and <2% residual solvent (GC-MS) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the isoindole-dione ring .
  • Characterization : Use 15^{15}N NMR (if accessible) to confirm the pyridinyl nitrogen environment .
  • Biological Testing : Pair in vitro assays with molecular dynamics simulations to correlate activity with conformational stability .

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